Calcium sulfamate

描述

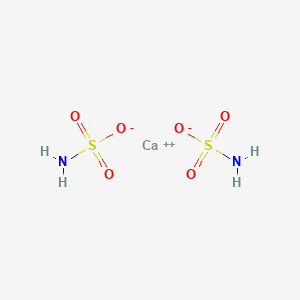

Calcium sulfamate is an inorganic compound with the chemical formula ( \text{Ca(NH}_2\text{SO}_3\text{)}_2 ). It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Calcium sulfamate can be synthesized by reacting calcium carbonate with sulfamic acid. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{NH}_2\text{SO}_3\text{H} \rightarrow \text{Ca(NH}_2\text{SO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound involves the same reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.

化学反应分析

Types of Reactions: Calcium sulfamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other compounds to form different sulfamates.

Hydrolysis: In the presence of water, it can hydrolyze to form sulfamic acid and calcium hydroxide.

Common Reagents and Conditions:

Amination Reactions: Calcium triflimide and DABCO can activate sulfamoyl fluorides for reactions with amines to form sulfamates.

Hydrolysis Conditions: Typically involves water and mild heating.

Major Products Formed:

Sulfamic Acid: Formed during hydrolysis.

Various Sulfamates: Formed during substitution reactions.

科学研究应用

Agricultural Applications

Fertilizer Use:

Calcium sulfamate serves as a nitrogen source in fertilizers. It is particularly beneficial for crops requiring high nitrogen levels without the risk of leaching associated with traditional ammonium-based fertilizers. Its slow-release properties allow for sustained nutrient availability, enhancing crop yield and quality.

Soil Conditioning:

In soil treatment, this compound improves soil structure and aeration. It helps in mitigating soil salinity and enhances water retention, which is crucial for plant growth in arid regions. Studies have shown that its application can lead to improved root development and overall plant health.

Pharmaceutical Applications

Drug Formulation:

this compound has been explored as an excipient in drug formulations. Its properties facilitate the controlled release of active pharmaceutical ingredients (APIs), making it suitable for sustained-release formulations. Research indicates that this compound can enhance the solubility and bioavailability of certain drugs, leading to improved therapeutic outcomes.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial properties of this compound, suggesting its potential use in topical formulations for wound healing. It has been shown to inhibit bacterial growth, thus reducing the risk of infection in surgical sites.

Industrial Applications

Cement and Construction:

this compound is utilized as an additive in cement production. Its incorporation improves the workability and strength of cement mixtures. Additionally, it plays a role in controlling setting times during the hydration process, which is critical for large-scale construction projects.

Plaster Production:

In plaster manufacturing, this compound aids in achieving desired consistency and setting characteristics. It is particularly useful in producing medical plasters and dental materials where precise control over setting time is essential.

Case Study 1: Agricultural Field Trials

A series of field trials conducted on maize crops demonstrated that the application of this compound-based fertilizers resulted in a 20% increase in yield compared to conventional fertilizers. The slow-release nature of this compound minimized nutrient leaching during heavy rains, ensuring better nutrient uptake by plants.

Case Study 2: Pharmaceutical Formulation Development

In a study examining the use of this compound as an excipient, researchers formulated a sustained-release tablet containing a poorly soluble drug. The results showed a significant improvement in drug release rates and bioavailability compared to formulations without this compound.

Case Study 3: Cement Performance Analysis

A comparative analysis of cement mixtures with and without this compound additives revealed enhanced compressive strength and reduced setting time. The study concluded that this compound could be effectively used to optimize cement performance in various construction applications.

作用机制

The mechanism by which calcium sulfamate exerts its effects involves its ability to form stable complexes with various molecules. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to key functional groups in biomolecules .

相似化合物的比较

Sulfamic Acid: A precursor to calcium sulfamate, used in similar applications.

Ammonium Sulfamate: Another sulfamate compound with similar properties and uses.

Sodium Sulfamate: Used in industrial applications, particularly in the production of herbicides.

Uniqueness: this compound is unique due to its ability to form stable complexes with calcium ions, which can enhance its reactivity and stability in various applications. This property makes it particularly useful in industrial and scientific research settings .

生物活性

Calcium sulfamate, a compound derived from calcium and sulfamic acid, has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a white crystalline solid that is soluble in water. It is primarily used as a fertilizer and in various pharmaceutical applications due to its ability to enhance nutrient uptake in plants and its potential therapeutic properties.

Biological Activity

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study highlighted its use as a carrier for antibiotics in diabetic foot infections. In this cohort study, 137 cases treated with this compound loaded with antibiotics showed an infection resolution rate of 88.3%, with an average wound healing time of 11.4 weeks . This indicates that this compound can effectively deliver antimicrobial agents locally, enhancing treatment outcomes.

2. Bone Regeneration

This compound has also been studied for its role in bone regeneration. Research has shown that when combined with platelet-rich plasma (PRP), it can stimulate osteoblast differentiation and promote new bone formation. This synergistic effect is attributed to the exothermic reaction during calcium sulfate precipitation, which activates platelets and releases growth factors essential for bone healing .

3. Fertilization Effects

In agricultural applications, this compound serves as an effective fertilizer. Studies demonstrate that it can influence soil microbial activity and enzyme levels, such as alkaline phosphatase and dehydrogenases, which are crucial for nutrient cycling in the soil . The interaction between this compound and other fertilizers can enhance plant growth under various environmental conditions.

Case Studies

Case Study 1: Osteomyelitis Treatment

A clinical case report documented the successful treatment of calcaneal osteomyelitis using antibiotic-laden this compound pellets. Following debridement and curettage, the application of these pellets led to significant improvement in the patient's condition, demonstrating the compound's efficacy in managing resistant infections .

Case Study 2: Drug-Loaded Calcium Sulfate

In another clinical study involving 15 patients with osteomyelitis treated with drug-loaded calcium sulfate (including vancomycin), significant reductions in inflammatory markers were observed post-treatment. The results indicated a high cure rate without recurrence over a follow-up period of up to 36 months, underscoring the therapeutic potential of this compound in clinical settings .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

calcium;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPQRDGPVEGLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfamic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13770-92-8 | |

| Record name | Calcium sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。